Boc-(R)-3-Thienylglycine
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene-3-carboxylic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries.
Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for ®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-3-yl)butanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid is unique due to its specific chiral center and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLMXXKPBZDHN-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CSC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427467 |
Source
|
Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33130-97-1 |
Source
|
Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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